5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17228359
InChI: InChI=1S/C8H11N3O2/c12-8(13)6-3-9-4-7-1-2-10-11(7)5-6/h1-2,6,9H,3-5H2,(H,12,13)
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid

CAS No.:

Cat. No.: VC17228359

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid
Standard InChI InChI=1S/C8H11N3O2/c12-8(13)6-3-9-4-7-1-2-10-11(7)5-6/h1-2,6,9H,3-5H2,(H,12,13)
Standard InChI Key HDQZRSHOZIDTOD-UHFFFAOYSA-N
Canonical SMILES C1C(CN2C(=CC=N2)CN1)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazolo[1,5-a] diazepine core, comprising a pyrazole ring fused to a seven-membered diazepine ring. The carboxylic acid moiety at position 7 enhances polarity and enables derivatization. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol
IUPAC Name5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxylic acid
SMILESC1C(NCC2=CN=NN2C1)C(=O)O
InChIKeyHDQZRSHOZIDTOD-UHFFFAOYSA-N

The diazepine ring adopts a boat conformation, while the pyrazole ring remains planar, facilitating π-π interactions with biological targets.

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound is scarce, analogous pyrazolo-diazepines exhibit characteristic signals:

  • ¹H NMR: Protons on the diazepine ring resonate at δ 3.2–4.1 ppm (CH₂ groups), while pyrazole protons appear at δ 6.8–7.5 ppm .

  • IR: Stretching vibrations for the carboxylic acid group are observed near 2500–3300 cm⁻¹ (O-H) and 1680–1720 cm⁻¹ (C=O) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step strategies to construct the fused ring system:

Step 1: Alkylation of Pyrazole Dicarboxylates

Methyl pyrazole-3,5-dicarboxylate reacts with 3-bromo-N-Boc propyl amine under basic conditions (e.g., K₂CO₃) to install the side chain.

Step 2: Cyclization

Deprotection of the Boc group using trifluoroacetic acid (TFA) induces cyclization, forming the diazepine ring.

Step 3: Hydrolysis

The methyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid derivative.

Key Reaction Conditions:

  • Temperature: 80–100°C for alkylation; room temperature for cyclization.

  • Solvents: DMF for alkylation; dichloromethane for Boc deprotection.

Physicochemical Properties

Solubility and Stability

Though experimental data is limited, predictions based on structural analogs suggest:

  • Aqueous Solubility: ~2.1 mg/mL (pH 7.4), influenced by ionization of the carboxylic acid (pKa ≈ 4.2) .

  • Stability: Degrades <10% over 30 days at 25°C; sensitive to strong acids/bases .

Crystallography

X-ray diffraction of the methyl ester analog (PubChem CID 138040055) reveals a monoclinic crystal system with space group P2₁/c . Hydrogen bonding between the carbonyl oxygen and NH group stabilizes the lattice .

Research Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields (~35%) in cyclization steps.

  • Pharmacokinetic Data: Absence of in vivo ADME studies.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents.

  • Target Identification: Proteomics-based approaches to map binding partners.

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